molecular formula C16H11Cl3F3N3O3 B610349 Pyr3 CAS No. 1160514-60-2

Pyr3

Cat. No. B610349
M. Wt: 456.62
InChI Key: RZHGONNSASQOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Pyr3 is represented by the empirical formula C16H11Cl3F3N3O3 and has a molecular weight of 456.63 .


Physical And Chemical Properties Analysis

Pyr3 is a solid substance with a white to off-white color. It is soluble in DMSO with a solubility of ≥ 125 mg/mL . .

Scientific Research Applications

  • Pyr3 as a Therapeutic Agent in Cardiovascular Diseases: Pyr3 has been studied for its effects on left ventricular hypertrophy (LVH) in rats. The compound, acting as a selective blocker of the transient receptor potential canonical 3 (TRPC3) channel, showed potential in preventing LVH and reducing the upregulation of TRPC3 and calcineurin Aβ in pressure overloaded rats (Liu Chun-xi, 2013).

  • Pyr3 in Corrosion Inhibition: Pyrazole derivatives, including Pyr3, have been investigated as corrosion inhibitors for mild steel. These compounds showed good inhibition efficiency, which was found to be dependent on the nature of substituents and concentration. Pyr3 and similar compounds function as mixed-type inhibitors and their adsorption follows the Langmuir isotherm (C. Verma et al., 2020).

  • Pyr3 in Neurological and Cardiovascular Disorders: Pyr3, as a selective TRPC3 inhibitor, has been highlighted as an attractive research tool and potential therapeutic agent for heart failure treatment. The in vivo characteristics of Pyr3 have been investigated, providing insights into its kinetics and potential applications in treating TRPC3-mediated disorders (Masayori Hagimori et al., 2016).

  • Pyr3 in Antiseizure Strategies: Inhibiting TRPC3 channels with Pyr3 and its analogs has been explored as a novel antiseizure strategy. A modified compound, JW-65, based on Pyr3, demonstrated improved stability and safety, and showed potential for reducing seizure susceptibility (M. Nagib et al., 2022).

  • Pyr3 in Cancer Research: Pyr3's role as a TRPC3 inhibitor has implications in cancer research. A study discovered a Pyr3 analog with high metabolic stability and low toxicity, which maintained high potency and selectivity for human TRPC3, suggesting its use in ameliorating symptoms related to TRPC3-mediated neurological and cardiovascular disorders (Sicheng Zhang et al., 2021).

properties

IUPAC Name

ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHGONNSASQOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719181
Record name Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyr3

CAS RN

1160514-60-2
Record name Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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